5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
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Overview
Description
5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiazole and thiadiazole derivatives.
Preparation Methods
The synthesis of 5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes with thioglycolic acid and thiosemicarbazide in the presence of concentrated sulfuric acid . This reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in anticancer research due to its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine include other thiazole and thiadiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole and thiadiazole rings, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
137609-30-4 |
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Molecular Formula |
C10H8N4O2S2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine |
InChI |
InChI=1S/C10H8N4O2S2/c11-10-12-13-8(18-10)5-17-9(13)6-2-1-3-7(4-6)14(15)16/h1-5,9H,(H2,11,12) |
InChI Key |
LLIWRFFXWAKNGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2N3C(=CS2)SC(=N3)N |
Origin of Product |
United States |
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